2,2-Dibromohexadecanoic acid
Description
Contextualization within Halogenated Fatty Acid Chemistry
Halogenated fatty acids are a broad class of fatty acids where one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). This substitution can dramatically alter the physical, chemical, and biological properties of the parent fatty acid. Halogenation can increase the lipophilicity and reactivity of the molecule, making these compounds valuable in various chemical and biomedical research areas. Current time information in Bangalore, IN.chemeo.com Naturally occurring halogenated fatty acids are found in a variety of organisms, from microorganisms to marine invertebrates and plants. Current time information in Bangalore, IN.chemeo.com Synthetic halogenated fatty acids, including 2,2-dibromohexadecanoic acid, are primarily of interest for their potential as chemical building blocks and for their unique biological activities. nih.gov
Significance of Geminal Dibromination in Long-Chain Carboxylic Acids
The term "geminal" refers to the attachment of two identical substituents to the same carbon atom. nih.gov In the case of this compound, two bromine atoms are bonded to the alpha-carbon (the carbon atom adjacent to the carboxyl group). This geminal dibromination at the α-position is of particular significance for several reasons:
Increased Reactivity: The presence of two electron-withdrawing bromine atoms on the alpha-carbon makes the alpha-proton (if any were present) highly acidic and enhances the electrophilicity of the carbonyl carbon. This increased reactivity makes geminal dihaloalkanoic acids useful precursors for a variety of chemical transformations. acs.org
Synthetic Versatility: The two bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the alpha-position. acs.org They are key intermediates in the synthesis of other compounds, such as α-hydroxy acids and α-amino acids. acs.org
Steric and Electronic Effects: The bulky bromine atoms introduce significant steric hindrance around the alpha-carbon, which can influence the stereochemical outcome of reactions. Electronically, the geminal dibromo group can stabilize adjacent carbocations or carbanions, influencing reaction mechanisms.
The synthesis of such compounds can be achieved through methods like the Hell-Volhard-Zelinsky reaction, which allows for the α-halogenation of carboxylic acids. wikipedia.orgnih.govnih.gov This reaction proceeds via the formation of an acid halide intermediate, which then enolizes and reacts with the halogen. nih.govnih.gov
Overview of Academic Research Trajectories for this compound
While specific research focusing exclusively on this compound is limited, the broader class of α,α-dihaloalkanoic acids has been a subject of academic interest. Research trajectories for these compounds can be broadly categorized as follows:
Synthetic Methodology: A significant portion of research is dedicated to developing efficient and selective methods for the synthesis of geminal dihaloalkanoic acids and their derivatives. organic-chemistry.org This includes optimizing existing methods like the Hell-Volhard-Zelinsky reaction and exploring new catalytic systems. wikipedia.org
Intermediate in Organic Synthesis: Due to their reactivity, these compounds are valuable as intermediates. For instance, research has shown the use of related dibrominated fatty acids in the synthesis of complex molecules. A study on the synthesis of 9,10-dibromooctadecanoic acid-coated silver-silver oxide core-shell nanostructures highlights the utility of such compounds in materials science for applications like water purification. chembk.com Although this is not a geminal dihaloalkanoic acid, it points to the broader interest in brominated fatty acids in advanced materials.
Biological Activity Screening: Halogenated compounds often exhibit interesting biological activities. Research into related brominated fatty acids has explored their potential as antimicrobial agents. nih.gov For example, 2-bromohexadecanoic acid (2-bromopalmitate), a monobrominated analog, is known to be an inhibitor of protein palmitoylation. nih.gov While direct studies on the biological effects of this compound are not widely published, it represents a class of compounds that would be logical candidates for such screening.
Data Tables
Table 1: Computed Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C₆H₁₀Br₂O₂) nih.gov | 2,2-Dibromooctadecanoic Acid (C₁₈H₃₄Br₂O₂) nih.gov |
| Molecular Formula | C₆H₁₀Br₂O₂ | C₁₈H₃₄Br₂O₂ |
| Molecular Weight | 273.95 g/mol | 442.3 g/mol |
| IUPAC Name | 2,2-dibromohexanoic acid | 2,2-dibromooctadecanoic acid |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 4 | 16 |
| Exact Mass | 271.90471 Da | 440.09256 Da |
| Monoisotopic Mass | 271.90471 Da | 440.09256 Da |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų |
| Heavy Atom Count | 10 | 22 |
| Complexity | 134 | 268 |
Note: The data for this compound is based on the shorter chain analog, 2,2-dibromohexanoic acid, due to limited direct data for the C16 chain compound. The properties of 2,2-dibromooctadecanoic acid (a C18 analog) are also provided for comparison.
Structure
3D Structure
Properties
CAS No. |
93095-67-1 |
|---|---|
Molecular Formula |
C16H30Br2O2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
2,2-dibromohexadecanoic acid |
InChI |
InChI=1S/C16H30Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
InChI Key |
COQOWRUGCZTNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibromohexadecanoic Acid
Direct Halogenation Strategies at the Alpha-Carbon
Direct introduction of two bromine atoms onto the alpha-carbon of hexadecanoic acid is a primary strategy for the synthesis of the target compound. This approach leverages the reactivity of the carbon atom adjacent to the carboxyl group.
Approaches to Geminal Dibromination
The most prominent method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. lscollege.ac.inalfa-chemistry.com This reaction typically involves treating a carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃). organic-chemistry.org To achieve geminal dibromination, a modification of the standard HVZ reaction conditions is necessary, primarily involving the use of an excess of the brominating agent. alfa-chemistry.com
The reaction proceeds through the initial formation of an acyl bromide from the carboxylic acid and PBr₃. This acyl bromide intermediate is crucial as it can readily enolize. The resulting enol is the reactive species that undergoes electrophilic attack by bromine at the alpha-position. To introduce a second bromine atom onto the same carbon, a second enolization and subsequent bromination of the alpha-bromo acyl bromide must occur. This requires a sufficient stoichiometry of bromine.
A general procedure for the alpha-bromination of a fatty acid that can be adapted for dibromination involves the use of thionyl chloride to form the acyl chloride, followed by the addition of at least two equivalents of bromine. The reaction mixture is typically heated to facilitate the reaction.
Table 1: Reagents and Conditions for Direct Alpha-Dibromination
| Reagent | Role | Typical Conditions |
| Hexadecanoic Acid | Starting Material | - |
| Bromine (Br₂) | Halogenating Agent | > 2 equivalents |
| Phosphorus (P) or PBr₃ | Catalyst | Catalytic to stoichiometric amounts |
| Thionyl Chloride (SOCl₂) | Alternative Acyl Halide Formation | Can be used to form the acyl chloride intermediate |
| Heat | Energy Source | Reflux temperatures are often required |
Regioselectivity and Stereochemical Control in Alpha-Halogenation
The Hell-Volhard-Zelinsky reaction is highly regioselective for the alpha-position of the carboxylic acid. This selectivity arises from the mechanism, where the enol or enolate intermediate, which is stabilized by the carbonyl group, is the species that reacts with the halogen. Halogenation at other positions along the long alkyl chain of hexadecanoic acid is not observed under these conditions.
In the case of the synthesis of 2,2-dibromohexadecanoic acid, the alpha-carbon is not a stereocenter. Therefore, stereochemical control is not a relevant consideration for this particular product. The introduction of two bromine atoms on the same carbon atom does not create a chiral center.
Indirect Synthesis via Functional Group Interconversions
An alternative to direct halogenation of the parent fatty acid is the synthesis of this compound from precursors that already possess a functional group at the alpha-position. This approach can sometimes offer milder reaction conditions or different selectivity.
Derivatization from Alpha-Substituted Hexadecanoic Acid Precursors
One potential precursor for the synthesis of this compound is 2-oxohexadecanoic acid (an alpha-keto acid). The ketone functional group at the alpha-position can be converted to a geminal dibromide. This transformation can be achieved using various brominating agents, such as phosphorus pentabromide (PBr₅) or a combination of reagents that generate an active brominating species. The reaction involves the conversion of the carbonyl group into the dihalide.
Another potential precursor is 2-hydroxyhexadecanoic acid. nih.govsigmaaldrich.comlarodan.comthegoodscentscompany.comhmdb.ca The conversion of a secondary alcohol to a geminal dihalide is a more complex transformation. It may require a two-step process, for instance, oxidation of the alpha-hydroxy acid to the corresponding alpha-keto acid, followed by the dibromination of the keto group as described above. Direct conversion of the hydroxyl group to a geminal dibromide is less common but could potentially be explored with specific reagents.
Hydrolysis of geminal dihalides is a known method to produce ketones and aldehydes, suggesting that the reverse reaction is a viable synthetic strategy. quora.comyoutube.comquora.comwikipedia.orgyoutube.com
Table 2: Potential Precursors for Indirect Synthesis
| Precursor | Functional Group at C-2 | Potential Conversion Strategy |
| 2-Oxohexadecanoic acid | Ketone | Treatment with a strong brominating agent (e.g., PBr₅) |
| 2-Hydroxyhexadecanoic acid | Hydroxyl | Oxidation to the ketone followed by dibromination |
Considerations for Long-Chain Fatty Acid Substrates
The synthesis of derivatives of long-chain fatty acids like hexadecanoic acid presents specific challenges due to their physical properties. wikipedia.orgnih.govnih.gov These molecules possess a long, nonpolar alkyl chain, which can lead to low solubility in polar solvents. Therefore, the choice of reaction solvent is critical to ensure that the reactants are in the same phase.
Furthermore, the purification of the final product, this compound, can be challenging. The high molecular weight and nonpolar nature of the compound may make standard purification techniques like distillation difficult due to high boiling points. Recrystallization from a suitable solvent or chromatographic methods may be more appropriate. google.comgoogle.comnih.gov The presence of unreacted starting material or mono-brominated byproducts would necessitate an efficient purification strategy to isolate the desired this compound in high purity.
Chemical Reactivity and Mechanistic Studies of 2,2 Dibromohexadecanoic Acid
Nucleophilic Substitution Reactions at the Geminal Dibrominated Center
The carbon atom bearing two bromine atoms is highly electrophilic, making it a prime target for nucleophilic attack. These reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, or through direct displacement of the bromide ions. sciencemadness.orgmsu.edu However, these substitution reactions are often in competition with elimination and rearrangement pathways, particularly under basic conditions. wikipedia.orgsaskoer.ca
The reaction of 2,2-dibromohexadecanoic acid with oxygen-based nucleophiles like water or alcohols can lead to the formation of α-keto or α,α-dialkoxy acids, respectively.
Hydrolysis: The hydrolysis of gem-dihalides is a classic method for the synthesis of carbonyl compounds. In the case of this compound, reaction with water, typically under basic or acidic catalysis, is expected to yield 2-oxohexadecanoic acid. teamaquafix.comresearchgate.net The reaction likely proceeds through the formation of an unstable 2,2-dihydroxyhexadecanoic acid intermediate, which readily dehydrates to form the more stable ketone.
Reaction Scheme: Hydrolysis
Alcoholysis: When treated with an alcohol in the presence of a base, this compound can undergo alcoholysis. This can result in the formation of a 2,2-dialkoxyhexadecanoic acid. However, a common competing reaction for α-halo carbonyl compounds under basic conditions is the Favorskii rearrangement. wikipedia.orgresearchgate.net This rearrangement would lead to the formation of an ester of a rearranged, branched-chain carboxylic acid rather than a simple substitution product. adichemistry.com
| Reaction | Nucleophile | Typical Conditions | Expected Major Product | Potential By-product/Alternative Pathway |
|---|---|---|---|---|
| Hydrolysis | H₂O | Aqueous base (e.g., NaOH) or acid, heat | 2-Oxohexadecanoic acid | Elimination products |
| Alcoholysis | ROH (e.g., Methanol) | Alkoxide base (e.g., NaOMe) | 2,2-Dimethoxyhexadecanoic acid | Favorskii rearrangement products |
The reaction with nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, is known as aminolysis. patsnap.com For this compound, this reaction is complex due to the multiple reactive sites. The amine can act as a nucleophile, attacking the C-2 position, or as a base, deprotonating the carboxylic acid. uniss.it
Direct nucleophilic substitution of both bromine atoms by an amine would lead to a 2,2-diaminohexadecanoic acid derivative. Alternatively, similar to alcoholysis, the use of amines as bases can promote a Favorskii-type rearrangement, yielding an amide of a rearranged acid. adichemistry.comresearchgate.net The reaction outcome is highly dependent on the structure of the amine, its basicity, and the reaction conditions. google.com
| Nucleophile | Typical Conditions | Expected Substitution Product | Potential Alternative Product |
|---|---|---|---|
| Ammonia (NH₃) | Excess NH₃, polar solvent | 2,2-Diaminohexadecanoic acid | Amide from Favorskii rearrangement |
| Primary Amine (R'-NH₂) | Excess amine, heat | 2,2-Bis(alkylamino)hexadecanoic acid | N-substituted amide from Favorskii rearrangement |
While the gem-dibrominated center is activated for nucleophilic attack, several factors limit the scope and synthetic utility of these substitution reactions.
Steric Hindrance: The approach of a nucleophile to the C-2 carbon is sterically hindered by the two large bromine atoms and the long C₁₄H₂₉ alkyl chain, which can significantly slow the rate of SN2-type reactions. ksu.edu.sa
Competing Elimination Reactions: With strong or bulky bases, elimination of HBr is a major competing pathway, leading to unsaturated products instead of substitution. saskoer.ca
Favorskii Rearrangement: Under basic conditions (using alkoxides or amines), the Favorskii rearrangement is a significant and often dominant alternative pathway that leads to skeletal reorganization rather than simple substitution. wikipedia.orgddugu.ac.in
Carboxylic Acid Interference: The acidic proton of the carboxyl group can be abstracted by basic nucleophiles, consuming the reagent and forming a carboxylate salt. This deactivates the molecule towards further nucleophilic attack by increasing electron density and can complicate product isolation.
Elimination Reactions to Form Unsaturated Systems
Elimination reactions of this compound provide a route to valuable unsaturated fatty acid derivatives, including alkynoic and vinylic bromide compounds. These reactions typically involve the removal of one or two equivalents of hydrogen bromide (HBr).
Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically through an E2 mechanism promoted by a base. cymitquimica.com For this compound, this can occur in a stepwise manner.
Double Dehydrohalogenation: The treatment of gem-dihalides with a very strong base is a standard method for the synthesis of alkynes. orgsyn.org Using two or more equivalents of a powerful base, such as sodium amide (NaNH₂) in liquid ammonia or fused potassium hydroxide (B78521) (KOH) at high temperatures, can induce a double dehydrohalogenation of this compound to yield 2-hexadecynoic acid. orgsyn.orgresearchgate.net The reaction proceeds through a vinyl bromide intermediate.
Reaction Scheme: Double Dehydrohalogenation
The controlled, single elimination of one equivalent of HBr from this compound would result in the formation of 2-bromo-2-hexadecenoic acid. Achieving this selective mono-elimination can be challenging, as the conditions required often promote further reaction. Dehydrobromination of 2-bromoalkanoic acids to yield 2-alkenoic acids is known to proceed in only moderate yields, suggesting that precise control is necessary. sciencemadness.org
Alternatively, α,β-unsaturated acids can sometimes be formed from α,α'-dihaloketones via a Favorskii rearrangement. researchgate.netadichemistry.com It is plausible that under specific basic conditions, this compound could rearrange to form an α,β-unsaturated isomer, although this is not the most direct or commonly reported pathway. The synthesis of α,β-unsaturated acids more commonly proceeds through other routes, such as the Knoevenagel or Perkin condensations. archive.org
Carboxyl Group Transformations
The carboxyl group of this compound is a key site for various chemical transformations, enabling the synthesis of a range of derivatives. These reactions primarily involve the manipulation of the carboxylic acid functionality to yield esters, amides, and products of decarboxylation.
Esterification:
The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. chemistrysteps.comolabs.edu.in For this compound, this transformation can be achieved through several methods. The direct reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common approach known as Fischer esterification. chemistrysteps.comsavemyexams.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The carbonyl group of the carboxylic acid is first protonated by the acid catalyst, which enhances its electrophilicity. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. libretexts.org
However, the Fischer esterification has limitations, particularly with sterically hindered alcohols or sensitive substrates that cannot tolerate the harsh acidic and high-temperature conditions. chemistrysteps.commsu.edu An alternative and often milder method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol in the presence of a base. chemistrysteps.com Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this initial activation step. chemistrysteps.com Another effective method, particularly for sterically demanding esters, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is known for its high yields and suppression of side products. organic-chemistry.org
Amidation:
The formation of amides from this compound involves its reaction with an amine. Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. More efficient methods involve the activation of the carboxylic acid. researchgate.net Similar to esterification, converting the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the amide. researchgate.net
A wide variety of coupling reagents, developed extensively for peptide synthesis, are also applicable for the amidation of this compound. fishersci.it These reagents, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate amide bond formation under mild conditions. researchgate.netfishersci.it The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide (B86325), which is then attacked by the amine. fishersci.it Other modern methods include the use of phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) as coupling agents. researchgate.net More recently, diboron (B99234) compounds have been explored as catalysts for the direct dehydrative amidation of carboxylic acids and amines. nii.ac.jp
Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagent/Method | Description |
|---|---|---|
| Esterification | Fischer Esterification (Acid Catalyst, e.g., H₂SO₄) | Direct reaction with an alcohol under acidic conditions and heat. chemistrysteps.comsavemyexams.com |
| Acyl Chloride Intermediate (e.g., SOCl₂) | Conversion to a reactive acyl chloride followed by reaction with an alcohol. chemistrysteps.com | |
| Steglich Esterification (DCC, DMAP) | Mild method using a carbodiimide coupling agent and a catalyst. organic-chemistry.org | |
| Amidation | Acyl Chloride Intermediate (e.g., SOCl₂) | Conversion to a reactive acyl chloride followed by reaction with an amine. researchgate.net |
| Carbodiimide Coupling (e.g., DCC, EDC) | Use of coupling agents to facilitate amide bond formation under mild conditions. fishersci.it | |
| Phosphonium/Uronium Salts (e.g., BOP, HBTU) | Highly efficient coupling reagents often used in peptide synthesis. researchgate.net | |
| Diboron Catalysts | Catalyze the direct condensation of carboxylic acids and amines. nii.ac.jp |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). chemistrysteps.com While simple carboxylic acids are generally stable to heat, those with specific structural features can undergo decarboxylation. chemistrysteps.com
A notable decarboxylation method applicable to carboxylic acids is the Hunsdiecker reaction and its variations. byjus.comwikipedia.org The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen (typically bromine) to produce an organic halide with one fewer carbon atom. byjus.comwikipedia.org The reaction is believed to proceed through a radical chain mechanism. wikipedia.orgorganic-chemistry.org The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate. byjus.comwikipedia.org This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond to generate a carboxyl radical, which then loses a molecule of CO₂ to form an alkyl radical. alfa-chemistry.com This alkyl radical subsequently reacts with a bromine atom to yield the final alkyl bromide product. alfa-chemistry.com
For this compound, the Hunsdiecker reaction would be expected to produce 1,1,1-tribromopentadecane. The general applicability of the Hunsdiecker reaction extends to various aliphatic and aromatic carboxylic acids. electronicsandbooks.com
Several modifications to the Hunsdiecker reaction have been developed to improve its convenience and scope. alfa-chemistry.com The Kochi reaction, for instance, uses lead tetraacetate and a lithium halide as reagents, allowing for the direct use of the carboxylic acid instead of its silver salt. alfa-chemistry.com Another significant improvement is the Barton decarboxylation, which involves the conversion of the carboxylic acid into a thiohydroxamate ester (Barton ester) that can then be halogenated under radical conditions. alfa-chemistry.com
Table 2: Key Features of the Hunsdiecker Reaction and its Variations
| Reaction | Key Reagents | Substrate | Product |
|---|---|---|---|
| Classic Hunsdiecker | Silver carboxylate, Halogen (e.g., Br₂) | Silver salt of a carboxylic acid | Alkyl halide (one carbon shorter) byjus.comwikipedia.org |
| Kochi Reaction | Lead tetraacetate, Lithium halide | Carboxylic acid | Alkyl halide alfa-chemistry.com |
| Barton Decarboxylation | 2-Mercaptopyridine N-oxide, Halogen source | Carboxylic acid (via Barton ester) | Alkyl halide alfa-chemistry.com |
Other Reactivity Patterns (e.g., Reduction of Bromine)
Beyond the transformations of the carboxyl group, the two bromine atoms at the α-position of this compound introduce other potential reactivity patterns. One such reaction is the reduction of the carbon-bromine bonds.
The reduction of alkyl halides can be accomplished by various methods, including catalytic hydrogenation, metal-hydride reducing agents, or dissolving metal reductions. The specific conditions required would depend on the desired outcome and the presence of other functional groups.
It is important to consider the reactivity of the gem-dibromo group in conjunction with the carboxylic acid. For instance, certain reducing agents might also reduce the carboxylic acid functionality. The relative reactivity of the C-Br bonds compared to the carboxyl group would be a key factor in determining the reaction outcome.
The presence of bromide ions in a reaction mixture, potentially formed during certain reactions of this compound, can also influence the course of a reaction, particularly in the presence of oxidizing agents like concentrated sulfuric acid. Bromide ions are capable of reducing concentrated sulfuric acid to sulfur dioxide, while being oxidized to elemental bromine. libretexts.orgchemguide.co.uk
Synthesis and Characterization of Derivatives of 2,2 Dibromohexadecanoic Acid
Ester and Amide Derivatives for Research Applications
The conversion of the carboxyl group of 2,2-dibromohexadecanoic acid into ester and amide functionalities is a fundamental strategy for modifying its physicochemical characteristics and biological interactions. This derivatization is a common approach in medicinal chemistry and chemical biology to generate molecules with altered properties. For example, studies on other compounds, such as the nonsteroidal anti-inflammatory drug indomethacin, have shown that converting the carboxylic acid to ester or amide derivatives can lead to potent and selective enzyme inhibitors. nih.gov
Esterification Esters are typically synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible. libretexts.org Alternatively, the carboxylic acid can be converted to a highly reactive acid chloride using a reagent like thionyl chloride (SOCl₂), which then reacts with an alcohol to form the ester in a non-reversible reaction. mnstate.edu For research purposes, simple alkyl esters (e.g., methyl or ethyl esters) can be created to increase lipophilicity and membrane permeability, facilitating studies on cellular uptake and distribution.
Amide Formation Amides are formed by reacting a carboxylic acid derivative, such as an acid chloride, with an amine (primary, secondary, or ammonia). mnstate.edu This reaction is generally robust and leads to the formation of a stable amide bond. pressbooks.pub Synthesizing a series of amide derivatives with different amine substituents allows for a systematic investigation of structure-activity relationships. Primary and secondary amides, which retain a hydrogen atom on the amide nitrogen, can participate in hydrogen bonding, a critical interaction in many biological systems. nih.gov In contrast, tertiary amides lack this hydrogen bond donor capability. nih.gov These derivatives are valuable for probing the requirements of molecular targets.
The table below outlines potential ester and amide derivatives of this compound and their utility in research.
| Derivative Type | Example Derivative Name | Structure (Conceptual) | Potential Research Application |
| Ester | Methyl 2,2-dibromohexadecanoate | CH₃(CH₂)₁₃CBr₂COOCH₃ | Increase lipophilicity for cell-based assays; serve as a synthetic intermediate. |
| Ester | Ethyl 2,2-dibromohexadecanoate | CH₃(CH₂)₁₃CBr₂COOCH₂CH₃ | A slightly more lipophilic analogue for structure-activity relationship (SAR) studies. |
| Amide | 2,2-Dibromohexadecanamide | CH₃(CH₂)₁₃CBr₂CONH₂ | Primary amide for probing interactions requiring a hydrogen bond donor. |
| Amide | N-Ethyl-2,2-dibromohexadecanamide | CH₃(CH₂)₁₃CBr₂CONHCH₂CH₃ | Secondary amide to explore steric and electronic effects at a binding site. |
Chain-Modified Derivatives
Beyond functionalization of the carboxyl group, the aliphatic chain of this compound can be systematically modified to explore the impact of chain length and steric properties on molecular function. Such modifications are a key strategy in fields like vitamin D research, where altering the side chain of calcitriol (B1668218) derivatives, for instance by introducing a cyclopropyl (B3062369) group, has been shown to decrease chain flexibility and influence biological potency. nih.gov
These synthetic strategies could be applied to this compound to generate novel research compounds.
Key Chain-Modification Strategies:
Chain Length Variation: Synthesizing homologues with shorter (e.g., 12 or 14 carbons) or longer (e.g., 18 or 20 carbons) alkyl chains would allow researchers to investigate the optimal chain length for a specific biological interaction or physical property.
Introduction of Unsaturation: The synthesis of analogues containing double or triple bonds within the hydrocarbon chain can introduce conformational rigidity and provide handles for further chemical modification.
Terminal Functionalization: Placing a reactive group, such as a terminal alkyne or azide (B81097), at the omega-end of the fatty acid chain creates a valuable tool for "click chemistry." This would allow the fatty acid to be easily attached to other molecules, such as reporter tags or biomolecules.
Introduction of Cyclic Moieties: Incorporating cyclic structures, like a cyclopropyl or phenyl group, into the alkyl chain can introduce significant steric bulk and conformational constraints, which can be used to probe the spatial requirements of protein binding pockets. nih.gov
The table below presents examples of potential chain-modified derivatives of this compound.
| Modification Type | Example Derivative Name | Structure (Conceptual) | Potential Research Application |
| Chain Length | 2,2-Dibromododecanoic acid | CH₃(CH₂)₉CBr₂COOH | Study the effect of shorter chain length on biological activity or physical properties. |
| Terminal Functionalization | 16-Azido-2,2-dibromohexadecanoic acid | N₃(CH₂)₁₄CBr₂COOH | A "clickable" analogue for conjugation to alkyne-containing molecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). |
| Internal Modification | 2,2-Dibromo-cis-9-octadecenoic acid | CH₃(CH₂)₇CH=CH(CH₂)₆CBr₂COOH | Introduce a kink in the chain to study the effect of conformation on molecular interactions. |
Conjugates and Hybrid Molecules
A sophisticated strategy in chemical biology involves creating conjugate or hybrid molecules, where a compound of interest is linked to another functional entity to impart new properties. nih.gov This approach can be used to enhance targeting, facilitate detection, or create bifunctional molecules with dual modes of action. nih.gov
One well-known application is the "Trojan Horse" strategy, where a molecule is conjugated to a substrate that is actively transported into cells, such as a siderophore, thereby hijacking a bacterial nutrient uptake system to deliver an antimicrobial payload. nih.gov While this compound itself is not an antibiotic, it could be conjugated to other molecules to study cellular processes.
Applications in Research:
Fluorescent Conjugates: By attaching a fluorescent dye (a fluorophore) to this compound, researchers can create probes to visualize its uptake, localization, and trafficking within living cells using fluorescence microscopy.
Bioconjugates: The fatty acid could be conjugated to peptides, proteins, or other biomolecules to direct it to specific cellular compartments or to study its interaction with specific biological targets.
The synthesis of these conjugates often relies on the presence of a reactive handle on one of the molecules, such as the terminal azide or alkyne groups discussed in the previous section, which can be linked to a complementary group on the other molecule.
The table below describes potential conjugates of this compound.
| Conjugate Type | Example Derivative Name | Structure (Conceptual) | Potential Research Application |
| Fluorescent Probe | This compound-fluorescein conjugate | (Fluorescein)-Linker-NHCO(CH₂)₁₄CBr₂COOH | To visualize cellular uptake and subcellular localization via fluorescence microscopy. |
| Targeting Conjugate | This compound-biotin conjugate | (Biotin)-Linker-NHCO(CH₂)₁₄CBr₂COOH | For use in affinity-based pulldown assays to identify binding partners using streptavidin. |
| Hybrid Molecule | 2,2-Dibromohexadecanoyl-amino acid conjugate | (Amino Acid)-NHCO(CH₂)₁₄CBr₂COOH | To study fatty acid metabolism or transport by mimicking acylated amino acids. |
Advanced Analytical Techniques for 2,2 Dibromohexadecanoic Acid and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of 2,2-Dibromohexadecanoic acid, providing fundamental information about its molecular structure, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the long alkyl chain would exhibit characteristic signals in the upfield region.
The terminal methyl (CH₃) group protons typically appear as a triplet around δ 0.8-0.9 ppm.
The methylene (B1212753) (CH₂) groups of the fatty acid chain produce a complex multiplet signal around δ 1.2-1.6 ppm.
The methylene group at the C3 position (adjacent to the dibrominated carbon) would be deshielded and is expected to resonate as a triplet at a lower field, likely in the range of δ 2.2-2.6 ppm.
The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10-12 ppm, with its exact position being dependent on solvent and concentration. pressbooks.publibretexts.org Crucially, there is no proton signal for the C2 position, confirming the dibromo-substitution at this carbon.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. masterorganicchemistry.com
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, typically appearing in the δ 165-185 ppm region for saturated acids. pressbooks.publibretexts.org
The key signal is that of the C2 carbon, which is directly bonded to two bromine atoms. This carbon is significantly shifted downfield due to the electronegativity of the halogens and is expected in the δ 40-60 ppm range. pressbooks.pub For comparison, in 2-methylpropanoic acid, the C2 carbon appears around δ 35-40 ppm. docbrown.info
The long chain of methylene carbons (C4-C15) would resonate in the typical aliphatic region of δ 20-35 ppm. pressbooks.pub
The C3 carbon, adjacent to the dibrominated center, would be found around δ 35-45 ppm.
The terminal methyl carbon (C16) is the most shielded of the alkyl chain, appearing at approximately δ 14 ppm. pressbooks.pub
2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm assignments. An HSQC spectrum would correlate proton signals with their directly attached carbon atoms, while an HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the C3 protons and the C1 (carbonyl) and C2 carbons, solidifying the structural assignment.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C1 (-COOH) | 10.0 - 12.0 (broad s) | 165 - 185 |
| C2 (-CBr₂-) | No proton | 40 - 60 |
| C3 (-CH₂-) | 2.2 - 2.6 (t) | 35 - 45 |
| C4-C15 (-CH₂-) | 1.2 - 1.6 (m) | 20 - 35 |
| C16 (-CH₃) | 0.8 - 0.9 (t) | ~14 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. orgchemboulder.com For this compound, the spectrum is dominated by features of the carboxylic acid and the carbon-bromine bonds.
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This characteristic breadth is due to the strong intermolecular hydrogen bonding between carboxylic acid dimers. libretexts.orglibretexts.org
C-H Stretch: Sharp peaks from the stretching of C-H bonds in the long alkyl chain appear between 3000 and 2850 cm⁻¹. oregonstate.edu
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic peak. For saturated aliphatic acids, this peak typically appears around 1710 cm⁻¹ when in a dimeric, hydrogen-bonded state. libretexts.orgmsu.edu The presence of two electronegative bromine atoms on the adjacent alpha-carbon can cause a slight shift to a higher frequency (wavenumber) compared to its non-brominated counterpart, potentially to the 1720-1740 cm⁻¹ range. uobabylon.edu.iq
C-O Stretch and O-H Bend: The spectrum also contains a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. libretexts.org
C-Br Stretch: The vibrations of the carbon-bromine bonds are found in the fingerprint region of the spectrum. The C-Br stretching frequency typically appears in the range of 850-515 cm⁻¹. pg.edu.pl The presence of two bromine atoms on the same carbon (a gem-dibromide) would likely result in strong absorptions within this region.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretch | 1720 - 1740 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |
| C-Br (Dibromide) | Stretch | 850 - 515 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. nih.govnih.gov For fatty acids, analysis is often performed on their more volatile methyl ester derivatives, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). nih.govlibretexts.org
Molecular Ion: The molecular ion peak (M⁺) for this compound would show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). Therefore, a molecule with two bromine atoms will exhibit a distinctive M⁺, M⁺+2, and M⁺+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.
Fragmentation Pattern: In Electron Ionization (EI) MS, common for GC-MS, extensive fragmentation occurs.
Loss of Bromine: A primary and highly characteristic fragmentation pathway is the loss of one or both bromine atoms. Peaks corresponding to [M-Br]⁺ and [M-2Br]⁺ would be significant.
Alpha-Cleavage: Cleavage of the bond between C2 and C3 is likely, given the electron-withdrawing nature of the bromine atoms.
Carboxylic Acid Fragmentation: For the underivatized acid, characteristic losses of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺) are expected. gatech.edu
Alkyl Chain Fragmentation: The long hydrocarbon chain will fragment to produce a series of characteristic cluster peaks separated by 14 mass units (CH₂). nih.gov
McLafferty Rearrangement: For the methyl ester derivative, a McLafferty rearrangement can occur, typically yielding a prominent ion.
Gas Chromatography coupled with Negative Ion Chemical Ionization (GC/NICI-MS) is a highly sensitive method for detecting halogenated compounds. nih.gov However, for quantification, GC/EI-MS is often preferred as it can produce more selective and stable fragment ions in the higher mass range. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can also be used, particularly for analyzing the underivatized acid. researchgate.net
Table 3: Potential Key Fragments in EI-MS of Methyl 2,2-Dibromohexadecanoate
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion (with 1:2:1 isotope pattern) |
| [M - Br]⁺ | Loss of one bromine atom |
| [M - 2Br]⁺ | Loss of both bromine atoms |
| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects inelastic scattering of monochromatic light, providing a "fingerprint" of a molecule's vibrational modes. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. sigmaaldrich.com
For this compound, Raman spectroscopy would be particularly useful for identifying the carbon-bromine bonds.
C-Br Vibrations: The C-Br stretching vibrations in organobromine compounds give rise to strong and characteristic Raman signals. These are typically found in the lower frequency region, often between 500 and 700 cm⁻¹. The presence of two bromine atoms on the same carbon would likely result in distinct symmetric and asymmetric stretching modes within this range.
C-C Backbone: The C-C stretching vibrations of the long alkyl chain will also be visible in the 800-1200 cm⁻¹ region.
Other Groups: While the C=O stretch is also Raman active, it is often weaker than in the corresponding FTIR spectrum.
A key advantage of Raman spectroscopy is its low interference from water, making it potentially useful for analyzing samples in aqueous media without extensive preparation. The region around 244 cm⁻¹ has been assigned to the stretching of intercalated Br₂ molecules and would not be relevant for the covalently bonded bromine in this compound. sigmaaldrich.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for isolating this compound from complex sample matrices and for its precise quantification. The choice of method depends on the sample's complexity, the required sensitivity, and whether the acid is analyzed directly or after derivatization.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). libretexts.orgchromatographytoday.com This derivatization is typically achieved by an acid-catalyzed reaction with methanol. researchgate.net
Column: The separation of the resulting methyl 2,2-dibromohexadecanoate is typically performed on a capillary column. Non-polar or intermediate-polarity phases are suitable. libretexts.org
Detector: A Flame Ionization Detector (FID) can be used for quantification, offering a robust and linear response. cerealsgrains.org For more selective and sensitive detection, a mass spectrometer (GC-MS) is the preferred choice. An Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) could also be employed due to their high sensitivity towards halogenated compounds. cerealsgrains.org
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation of non-volatile compounds and can be used to analyze this compound without prior derivatization. osti.gov
Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acids. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase.
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net
Detector: As this compound lacks a strong chromophore, UV detection is not highly sensitive. More effective detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or, for the highest sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.netresearchgate.net LC-MS/MS provides excellent selectivity and low detection limits, making it ideal for trace analysis in complex biological or environmental samples. chromatographyonline.com Recently, halogen bonding has been explored as a novel separation mechanism in HPLC, which could offer enhanced selectivity for halogenated compounds.
Table 4: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Derivatization Required? | Typical Stationary Phase | Common Detectors | Advantages | Disadvantages |
|---|---|---|---|---|---|
| GC | Yes (e.g., to methyl ester) | Non-polar or mid-polarity capillary (e.g., DB-5, ZB-1) | FID, MS, ECD, XSD | High resolution, established methods | Requires derivatization, sample must be volatile |
| HPLC | No | Reversed-Phase (e.g., C18) | MS, ELSD, (UV-low sensitivity) | No derivatization needed, suitable for non-volatile compounds | Lower resolution than capillary GC, detection can be challenging without MS |
Gas Chromatography (GC) and its Variants
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposing. wikipedia.org This makes it well-suited for the analysis of fatty acids and their derivatives, such as this compound, which are amenable to GC analysis, often after a derivatization step to increase their volatility. thermofisher.com The fundamental principle of GC involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. wikipedia.org
In the context of analyzing fatty acids, the selection of the stationary phase is critical and is typically based on the polarity of the compounds being separated. skpharmteco.com Common carrier gases used as the mobile phase include inert gases like helium, argon, or nitrogen. wikipedia.org The sample is injected into a heated inlet, where it vaporizes and is carried onto the column by the mobile phase. libretexts.org The column itself is housed in an oven that allows for precise temperature control, which is essential for achieving optimal separation. wikipedia.orginfitek.com As the separated components elute from the column, they are detected by a suitable detector, with the flame ionization detector (FID) being common for organic analytes due to its high sensitivity. libretexts.org
Key variants and considerations in GC analysis include:
Packed vs. Capillary Columns: While packed columns can handle larger sample volumes, capillary columns offer superior separation efficiency for complex mixtures. libretexts.org Modern GC systems predominantly use fused silica (B1680970) capillary columns. wikipedia.org
Injection Techniques: Methods such as on-column injection and instantaneous vaporization injection are employed depending on the sample and analytical goals. infitek.com
Temperature Programming: The ability to control the oven temperature allows for the separation of compounds with a wide range of boiling points within a single analytical run. infitek.com
Interactive Data Table: Typical GC Parameters for Fatty Acid Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column Type | Capillary (e.g., Fused Silica) | High-resolution separation of complex mixtures. wikipedia.org |
| Stationary Phase | Polymeric liquid (e.g., 5% phenyl polysiloxane) | Separation based on polarity. wikipedia.org |
| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the vaporized sample through the column. wikipedia.org |
| Injector Temperature | Up to 300-450°C | Ensures rapid vaporization of the sample. wikipedia.orgetamu.edu |
| Oven Temperature | Programmable (e.g., 15°C to 399°C) | Optimizes separation of compounds with different boiling points. infitek.com |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. libretexts.org |
High-Performance Liquid Chromatography (HPLC) and its Modes
High-performance liquid chromatography (HPLC) is a powerful and versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is particularly advantageous for compounds that are not easily vaporized, such as larger or more polar molecules. thermofisher.com The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. researchgate.net
For the analysis of fatty acids like this compound, various HPLC modes can be employed:
Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. wikipedia.org It is effective for separating analytes based on their polarity, where more polar compounds are retained longer on the column. wikipedia.org
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It utilizes a non-polar stationary phase and a polar mobile phase. In RP-HPLC, non-polar compounds have stronger interactions with the stationary phase and thus have longer retention times. Neutral or weakly acidic compounds can be effectively chromatographed using this method. nih.gov
Ion-Suppression and Ion-Pair Chromatography: These techniques, often used with reversed-phase systems, are employed for the separation of acidic compounds. nih.gov By adjusting the pH of the mobile phase (ion-suppression) or adding a counter-ion (ion-pair), the ionization of the acidic analytes can be controlled to improve their retention and separation. nih.gov
Interactive Data Table: HPLC Modes for Fatty Acid Analysis
| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |
|---|---|---|---|
| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) wikipedia.org | Non-polar (e.g., Chloroform) wikipedia.org | Separation based on analyte affinity for the polar stationary phase. wikipedia.org |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Separation based on hydrophobic interactions with the non-polar stationary phase. |
| Ion-Suppression RP-HPLC | Non-polar | Polar, with pH adjustment | Controls ionization of acidic analytes to enhance retention on a reversed-phase column. nih.gov |
| Ion-Pair RP-HPLC | Non-polar | Polar, with ion-pairing reagent | Forms neutral ion pairs with charged analytes for retention on a reversed-phase column. nih.gov |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. libretexts.orgyoutube.com It is frequently used to assess the purity of a compound and to monitor the progress of a chemical reaction. libretexts.org The principle of TLC is based on the separation of components of a mixture by their differential movement up a plate coated with a thin layer of an adsorbent material (the stationary phase), carried by a solvent or solvent mixture (the mobile phase). khanacademy.orgiitg.ac.in
For the purity assessment of this compound, a TLC plate coated with a polar stationary phase like silica gel is typically used. iitg.ac.in The sample is spotted onto the plate, which is then placed in a developing chamber containing the mobile phase. khanacademy.org The mobile phase travels up the plate via capillary action, and the components of the sample separate based on their relative affinities for the stationary and mobile phases. khanacademy.org Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds move further. youtube.com
After development, the separated spots are visualized. If the compounds are colored, they can be seen directly. youtube.com However, for colorless compounds like many fatty acids, visualization techniques are required. Common methods include:
UV Light: If the compounds fluoresce or absorb UV light, they can be visualized under a UV lamp. youtube.com
Staining Reagents: The plate can be sprayed with a reagent that reacts with the compounds to produce colored spots. illinois.edu For acidic compounds, a pH indicator like bromocresol green can be used, which yields yellow spots on a green background. illinois.edu Oxidizing agents like potassium permanganate (B83412) or general-purpose stains like phosphomolybdic acid are also commonly employed. illinois.edu
The purity of the sample is assessed by the number of spots observed. A pure compound should ideally produce a single spot.
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical power for the comprehensive analysis of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org This combination allows for the identification of different substances within a test sample. wikipedia.org GC-MS is considered a "gold standard" for the identification of unknown organic compounds due to its specificity. wikipedia.org
In a GC-MS system, the gas chromatograph first separates the components of a mixture. etamu.edu As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as the detector. etamu.edu The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). etamu.edu This process generates a mass spectrum for each component, which is a unique fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to spectral libraries. thermofisher.com
For the analysis of this compound and its derivatives, GC-MS can provide not only the retention time from the GC separation but also the mass spectrum for definitive structural confirmation. researchgate.net This is particularly useful in complex biological or environmental samples where multiple fatty acids and related compounds may be present. thermofisher.com
Interactive Data Table: GC-MS Analysis Workflow
| Step | Process | Outcome |
|---|---|---|
| 1. Injection & Separation | The sample is injected into the GC, vaporized, and separated on a capillary column. thermofisher.com | Components of the mixture are separated based on retention time. thermofisher.com |
| 2. Ionization | Eluted components enter the MS and are ionized (e.g., by electron impact). thermofisher.com | Neutral molecules are converted into charged ions. |
| 3. Mass Analysis | Ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio. thermofisher.com | A mass spectrum is generated for each component. |
| 4. Detection & Identification | A detector records the abundance of ions at each m/z, and the resulting spectrum is compared to a library. thermofisher.com | Positive identification of the compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org The addition of tandem mass spectrometry (MS/MS) further enhances its capabilities, providing high sensitivity and selectivity. eag.com LC-MS/MS is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it applicable to fatty acids and their derivatives. thermofisher.com
In an LC-MS/MS system, the sample is first separated by HPLC. eag.com The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. wikipedia.org In a tandem mass spectrometer (often a triple quadrupole), a specific precursor ion (the molecular ion of the target analyte) is selected in the first quadrupole. eag.com This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. eag.com This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, leading to very low detection limits. eag.com
LC-MS/MS is a powerful tool for the quantitative analysis of this compound in complex matrices, such as biological or environmental samples, due to its excellent sensitivity and specificity. eag.com While direct analysis of free fatty acids by LC-MS can be challenging, methods have been developed that avoid derivatization. mdpi.com
Computational Chemistry and in Silico Modeling of 2,2 Dibromohexadecanoic Acid
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the observation of the time-dependent behavior of molecular systems. For 2,2-Dibromohexadecanoic acid, MD simulations are instrumental in exploring its vast conformational landscape.
An MD simulation would be set up by placing the this compound molecule in a simulation box, typically solvated with water to mimic a physiological environment. A force field, such as CHARMM or GAFF, would be used to define the potential energy of the system based on the positions of its atoms. researchgate.netcanada.ca The simulation then solves Newton's equations of motion for the system, tracking the trajectory of each atom over time. Analysis of these trajectories can reveal key conformational metrics.
Interactive Table 1: Hypothetical Conformational Analysis Data from MD Simulation
This interactive table presents hypothetical data that could be derived from a 100-nanosecond MD simulation of this compound in a water box. Users can sort the data by clicking on the column headers to compare different conformational metrics.
| Metric | Value | Interpretation |
| RMSD of backbone | 2.5 ± 0.4 Å | Indicates the average deviation of the carbon backbone from a reference structure, showing overall structural stability. |
| Radius of Gyration | 10.2 ± 0.8 Å | Measures the compactness of the molecule; a larger value suggests a more extended conformation. |
| C2-C3 Dihedral Angle | -75° ± 15° | Shows the preferred rotational angle around the bond adjacent to the dibrominated carbon, highlighting steric constraints. |
| End-to-End Distance | 20.1 ± 2.1 Å | The distance between the carboxyl carbon and the terminal methyl carbon, indicating the degree of folding. |
Such simulations provide a dynamic picture of how the dibrominated head group influences the fatty acid's ability to fold and orient itself, which is crucial for its potential interactions with biological membranes and proteins.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic properties of a molecule. mdpi.comacs.org These calculations can predict a molecule's reactivity, stability, and spectroscopic characteristics. For this compound, DFT can elucidate the profound electronic effects of the two bromine atoms.
The introduction of halogens at the α-position of a fatty acid is known to strengthen its acidic properties due to the electron-withdrawing inductive effect. sapub.org DFT calculations can quantify this by computing properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, calculations of the electrostatic potential surface can reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
A typical DFT study would involve optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com From the optimized structure, various electronic properties can be calculated. scirp.orgnih.gov
Interactive Table 2: Hypothetical Comparison of Calculated Quantum Chemical Properties
This table presents a hypothetical comparison of electronic properties calculated via DFT for Hexadecanoic acid and this compound. This illustrates the predicted impact of α-dibromination.
| Property | Hexadecanoic Acid | This compound | Implication of Change |
| HOMO Energy | -6.8 eV | -7.2 eV | Lower energy suggests electrons are held more tightly. |
| LUMO Energy | 1.5 eV | 0.9 eV | Lower energy indicates greater ease of accepting electrons. |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | 8.1 eV | A slightly smaller gap suggests increased reactivity. |
| Dipole Moment | 1.8 D | 3.5 D | Significant increase indicates greater polarity. |
| pKa (predicted) | ~4.9 | ~2.5 | Predicted increase in acidity due to electron withdrawal by Br atoms. aps.org |
These theoretical calculations provide a fundamental understanding of how the gem-dibromo substitution alters the molecule's electronic character, making it more polar and a stronger acid than its parent fatty acid. This has significant implications for its behavior in chemical reactions and biological systems.
Ligand-Protein Docking Studies for Potential Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com For this compound, docking studies can suggest potential protein partners and elucidate the nature of their interactions.
Given its structure as a fatty acid, logical protein targets for docking studies include Fatty Acid Binding Proteins (FABPs), which are involved in the transport of fatty acids within cells, and enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase or acyl-CoA desaturase. biorxiv.orgbiorxiv.org Studies have shown that other halogenated fatty acids can bind to various protein targets, including the conjugative traffic ATPase TrwD and cannabinoid receptors. researchgate.netnih.gov
The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A search algorithm then explores various binding poses of the ligand within the protein's active site, and a scoring function estimates the binding affinity for each pose, typically reported in kcal/mol. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site are then analyzed. researchgate.netacs.org
Interactive Table 3: Hypothetical Docking Results of this compound with Human Liver FABP (FABP1)
This interactive table showcases hypothetical results from a molecular docking simulation of this compound into the binding pocket of Human Fatty Acid Binding Protein 1 (FABP1).
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ARG122, TYR124 | Hydrogen Bond with Carboxylate |
| 1 | -8.5 | PHE16, ALA33, ILE104 | Hydrophobic with Alkyl Chain |
| 1 | -8.5 | SER36 | Halogen Bond with Bromine |
| 2 | -8.1 | ARG102, SER120 | Hydrogen Bond with Carboxylate |
| 2 | -8.1 | VAL25, MET114 | Hydrophobic with Alkyl Chain |
The docking results might suggest that this compound can fit within the binding pocket of FABP1. The polar carboxylate head group could form strong hydrogen bonds with key residues, while the long hydrophobic tail interacts with nonpolar residues. Uniquely, the bromine atoms could participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. mdpi.com These in silico predictions provide a strong basis for subsequent experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are invaluable in medicinal chemistry and toxicology for predicting the activity of untested compounds and for guiding the design of new molecules with desired properties. sapub.orgnih.gov
To develop a QSAR model for activities related to this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity. For instance, a series of 2,2-dihaloalkanoic acids with varying chain lengths (C12 to C20) and different halogen substitutions (Cl, Br, I) could be synthesized and tested for a specific activity, such as antibacterial efficacy against Staphylococcus aureus, an area where other halogenated compounds have shown promise. researchgate.netmdpi.com
For each compound in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, polar surface area), electronic properties (e.g., dipole moment), and topological indices. irma-international.orgisarpublisher.comresearchgate.net Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity. nih.gov
Interactive Table 4: Hypothetical Dataset for a QSAR Model of Antibacterial Activity
This table represents a hypothetical dataset that could be used to build a QSAR model. The goal is to predict the antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) of new fatty acid derivatives.
| Compound Name | Chain Length | Molecular Weight | LogP | pMIC (Experimental) |
| 2,2-Dichlorododecanoic acid | 12 | 269.18 | 4.5 | 4.2 |
| 2,2-Dibromododecanoic acid | 12 | 358.08 | 4.9 | 4.6 |
| 2,2-Dichlorotetradecanoic acid | 14 | 297.23 | 5.5 | 4.5 |
| 2,2-Dibromotetradecanoic acid | 14 | 386.14 | 5.9 | 4.9 |
| 2,2-Dichlorohexadecanoic acid | 16 | 325.28 | 6.5 | 4.8 |
| This compound | 16 | 414.19 | 6.9 | 5.2 (Predicted) |
| 2,2-Dichlorooctadecanoic acid | 18 | 353.34 | 7.5 | 5.0 |
| 2,2-Dibromooctadecanoic acid | 18 | 442.24 | 7.9 | 5.4 |
Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of compounds that have not yet been synthesized or tested, such as this compound. This predictive capability accelerates the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Investigations into Mechanistic Biological Activities in Vitro of 2,2 Dibromohexadecanoic Acid
Effects on Cellular Processes and Homeostasis in vitro (e.g., membrane interactions, enzyme activity)
A thorough search of scientific databases and journals did not yield any studies detailing the specific effects of 2,2-Dibromohexadecanoic acid on cellular processes such as membrane interactions or general enzyme activity in vitro. While research exists on other halogenated fatty acids, the unique properties conferred by two bromine atoms at the alpha-position of hexadecanoic acid have not been specifically documented in this context. For instance, studies on other fatty acids have examined their interactions with lipid bilayers and their potential to alter membrane fluidity, but this has not been explored for this compound. dss.go.thgdx.netresearchgate.net Similarly, while the inhibitory effects of other molecules on various enzymes are well-documented nih.govgoogleapis.com, specific data for this compound is not available.
Modulation of Specific Biochemical Pathways in vitro (e.g., fatty acid metabolism, enzymatic cascades)
There is no available research on the modulation of specific biochemical pathways by this compound. The impact of this compound on complex cellular signaling or metabolic cascades remains uninvestigated. Enzymatic cascades are complex, multi-step reaction sequences, and while they are a subject of significant research interest nih.govmdpi.comnih.gov, the role of this compound as a modulator has not been studied.
The pathways of fatty acid synthesis and degradation are fundamental to cellular metabolism. nih.govnih.gov These pathways are tightly regulated and can be influenced by various molecules. However, no studies were found that specifically investigate the impact of this compound on the enzymes or intermediates involved in fatty acid synthesis (FAS) or β-oxidation. Research on related compounds, such as 2-bromomyristoyl-CoA (a derivative of a C14 fatty acid), has shown inhibitory activity against N-myristoyltransferase, an enzyme involved in fatty acid modification, but similar data for the C16 dibromo-analogue is absent.
No specific data exists on the direct interaction of this compound with particular enzymes or cellular receptors in vitro. The binding affinities, potential for inhibition or activation, and the nature of such interactions are currently unknown. Studies on other fatty acids and their derivatives have demonstrated specific interactions with receptors, such as nuclear hormone receptors, but this line of inquiry has not been extended to this compound.
Role as Molecular Probes in Biological Systems in vitro
Molecular probes are essential tools in biochemistry for visualizing and tracking biological processes. These probes often have specific chemical features, such as fluorophores or reactive groups, that allow for detection. There is no evidence in the current scientific literature to suggest that this compound has been developed or utilized as a molecular probe for studying biological systems in vitro. Its potential utility in this area has not been explored.
Emerging Research Directions and Future Perspectives for 2,2 Dibromohexadecanoic Acid
Potential in Advanced Organic Synthesis Strategies
The presence of two bromine atoms on the carbon adjacent to the carboxyl group makes 2,2-dibromohexadecanoic acid a potentially versatile intermediate in advanced organic synthesis. The gem-dibromo group is a functional handle that can be transformed into a variety of other functionalities, offering pathways to complex molecules that may be difficult to access through other routes.
Future research could explore its utility in reactions such as:
Carbonyl Group Formation: The gem-dibromo group can be hydrolyzed under appropriate conditions to generate a keto group, yielding 2-oxohexadecanoic acid. This transformation provides a route to α-keto acids, which are important intermediates in biochemical and pharmaceutical research.
Alkene and Alkyne Synthesis: Through dehydrohalogenation reactions, this compound could serve as a precursor to α-bromo-α,β-unsaturated carboxylic acids or, through further elimination, acetylenic carboxylic acids. These unsaturated fatty acids are valuable for the synthesis of bioactive lipids and for use in polymerization reactions.
Reformatsky and Related Reactions: The reactivity of the α-carbon could be exploited in organometallic reactions. For instance, in a Reformatsky-type reaction, the compound could react with carbonyl compounds to form β-hydroxy-α-bromo carboxylic acids, which are versatile building blocks for the synthesis of various organic molecules.
These potential transformations highlight the role of this compound as a C2-synthon, where the α-carbon can be functionalized in a controlled manner.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Product | Significance |
| Hydrolysis | H₂O, acid or base catalyst | 2-Oxohexadecanoic acid | Synthesis of α-keto acids |
| Dehydrohalogenation | Strong base (e.g., DBU) | 2-Bromo-2-hexadecenoic acid | Precursor to unsaturated fatty acids |
| Reductive Debromination | Zinc dust, acetic acid | Hexadecanoic acid | Controlled reduction to the parent fatty acid |
| Nucleophilic Substitution | Various nucleophiles | α-Substituted hexadecanoic acids | Introduction of diverse functional groups |
Applications as Chemical Building Blocks for Functional Materials
The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive gem-dibromo group, makes it an intriguing candidate as a monomer or functionalizing agent for the development of advanced materials.
Polymer Synthesis: The carboxylic acid group can be readily converted into an ester or amide, which can then undergo polymerization. The dibromo group can serve as an initiation site for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. This could lead to the development of novel polyesters or polyamides with pendant bromine atoms, which can be further functionalized.
Surface Modification: The long alkyl chain of hexadecanoic acid provides hydrophobic properties. This compound could be used to modify surfaces, with the carboxylic acid group anchoring the molecule to a substrate and the dibromo group available for subsequent chemical reactions. This could be utilized to create surfaces with specific functionalities, such as antimicrobial or anti-fouling properties.
Formation of Self-Assembled Monolayers (SAMs): Long-chain fatty acids are known to form ordered self-assembled monolayers on various substrates. The introduction of the dibromo group at the α-position could influence the packing and electronic properties of these monolayers, potentially leading to new applications in molecular electronics and sensors.
Table 2: Potential Applications in Functional Materials
| Application Area | Potential Role of this compound | Resulting Material/System | Potential Properties |
| Polymer Chemistry | Monomer or initiator | Functionalized polyesters/polyamides | Tunable properties, post-polymerization modification sites |
| Surface Science | Surface modifying agent | Modified surfaces | Hydrophobicity, reactive handles for further functionalization |
| Nanotechnology | Component of SAMs | Self-assembled monolayers | Altered electronic and packing properties |
Role in Mechanistic Understanding of Brominated Fatty Acid Chemistry
The study of this compound can provide valuable insights into the reaction mechanisms of brominated fatty acids. The presence of two bromine atoms on the same carbon atom introduces unique electronic and steric effects that can influence reactivity compared to its mono-brominated counterparts.
Comparative Reactivity Studies: Investigating the kinetics and thermodynamics of nucleophilic substitution and elimination reactions of this compound and comparing them to 2-bromohexadecanoic acid can elucidate the impact of the second bromine atom on the reaction rates and pathways.
Enzymatic and Biological Interactions: Brominated fatty acids are known to interact with various enzymes and biological systems. Studying how the gem-dibromo functionality affects these interactions can contribute to a deeper understanding of the toxicology and metabolic fate of halogenated lipids. For example, it could be explored as an inhibitor of fatty acid metabolism, with the gem-dibromo group potentially influencing binding to enzyme active sites.
Formation of Halogenated Byproducts: The study of the degradation and transformation of this compound under various environmental conditions could provide insights into the formation of potentially persistent and toxic halogenated byproducts.
By serving as a model compound, this compound can help to refine our understanding of the fundamental chemistry of α-halogenated carboxylic acids, which has broader implications for organic synthesis, materials science, and environmental chemistry.
Q & A
Q. How many stereoisomers are possible for 2,2-Dibromohexadecanoic acid, and what factors influence their formation?
Unlike its positional isomer 9,10-dibromohexadecanoic acid (which has two stereocenters and four stereoisomers), this compound has bromine atoms on the same carbon (C2), forming a geminal dihalide. The C2 atom in this configuration is not a stereocenter due to symmetry from identical bromine substituents, resulting in no stereoisomers . This contrasts with vicinal dihalides (e.g., 9,10-dibromo derivatives) where stereochemical outcomes depend on double bond geometry and bromonium ion intermediates during anti-addition .
Q. What are the key methodological differences between chemical and enzymatic synthesis routes for this compound?
- Chemical Synthesis : Involves bromination of hexadecanoic acid derivatives using bromine or HBr under controlled conditions (e.g., inert atmosphere, 0–5°C). Over-bromination is minimized by stoichiometric control (1:2 fatty acid-to-bromine ratio).
- Enzymatic Synthesis : Demonstrated for analogous compounds (e.g., 9,10-dihydroxyhexadecanoic acid), this approach uses recombinant E. coli expressing halogenases. Key parameters include substrate specificity optimization, cofactor regeneration (e.g., NADH), and temperature control (25–37°C) .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis yields for this compound?
Optimization strategies include:
- Directed Evolution : Screening halogenase variants for improved activity on C2 positions.
- Cofactor Engineering : Co-expressing NADH-recycling enzymes (e.g., glucose dehydrogenase).
- Bioreactor Design : Maintaining dissolved oxygen at 20–30% saturation and pH 7.0–7.5. For 9,10-dibromo analogs, yields improved from 12% to 58% by coupling hydroxylation and bromination steps in a single biocatalytic system .
Q. How should researchers address contradictions in reported synthetic yields of this compound across studies?
Discrepancies often arise from:
- Reaction Conditions : Solvent polarity (e.g., DCM vs. THF) and catalyst choice (e.g., FeCl₃ vs. AlCl₃).
- Analytical Validation : Cross-checking purity via GC-MS (retention time: ~14.2 min) and H NMR (δ 3.8–4.1 ppm for C2 protons). Statistical tools like ANOVA can isolate significant variables, while kinetic studies (e.g., Eyring plots) quantify temperature-dependent yield variations .
Q. What advanced analytical techniques are critical for characterizing this compound purity and structure?
Essential methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₆H₂₈Br₂O₂) with <5 ppm accuracy.
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Resolves spatial proximity of bromine atoms in the 2,2 configuration.
- Ion Chromatography : Quantifies bromide byproducts (<0.5% threshold). Cross-validation with NIST reference data ensures reliability .
Applications in Mechanistic Studies
Q. How is this compound utilized in studying fatty acid biohydrogenation mechanisms?
As a bromine-tagged analog, it serves as a mechanistic probe in catalytic hydrogenation. Researchers track deuterium incorporation patterns using H NMR to map reaction pathways. The 2,2-bromine steric effects slow hydrogenation rates at adjacent carbons, revealing substrate-enzyme binding geometries. Comparative studies with 9,10-dibromo derivatives show position-dependent activation energies (ΔΔG‡ ≈ 2.3 kJ/mol) .
Q. What experimental design considerations are crucial for assessing the thermal stability of this compound?
A robust stability study should:
- Use thermogravimetric analysis (TGA) with controlled heating rates (2–10°C/min) under nitrogen.
- Monitor HBr elimination via inline FTIR (2450–2550 cm⁻¹ absorptions).
- Apply Arrhenius kinetics at multiple temperatures (50–100°C) to predict shelf life. Data from bromostearic analogs suggest decomposition onset at 120–140°C with pseudo-first-order kinetics (k = 0.017 min⁻¹ at 100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
